molecular formula C18H17N3O4S2 B2614364 ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252893-05-2

ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2614364
CAS No.: 1252893-05-2
M. Wt: 403.47
InChI Key: ALKONQPUQWYBFA-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methyl group and linked via a sulfanyl acetamido bridge to an ethyl benzoate ester. The thienopyrimidinone scaffold is a fused heterocyclic system combining thiophene and pyrimidinone, which is associated with diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

ethyl 4-[[2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-25-17(24)11-4-6-12(7-5-11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-9H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKONQPUQWYBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidine is then functionalized with a sulfanyl group and further reacted with ethyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate larger production volumes, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Key Analogs :

Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate (): Structural Difference: Replaces the 3-methyl group on the pyrimidinone with a 4-methylphenyl substituent. The 6,7-dihydrothieno ring introduces partial saturation, reducing aromaticity compared to the target compound’s fully unsaturated thieno system .

3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid (): Structural Difference: Features a pyridylpyrimidine core instead of thienopyrimidinone and a sulfanylmethyl linker to a benzoic acid. Impact: The pyridyl group enhances hydrogen-bonding capacity, while the carboxylic acid (vs. ethyl ester) increases hydrophilicity, affecting solubility and membrane permeability .

Functional Group Variations

  • In contrast, ’s sulfanylmethyl group provides rigidity and fewer hydrogen-bond donors .
  • Ester vs. Carboxylic Acid :
    • The ethyl ester in the target compound improves cell permeability but requires hydrolysis for activation. ’s free carboxylic acid may enhance solubility but limit blood-brain barrier penetration .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Heterocycle Substituents/R-Groups Molecular Weight (g/mol)* Key Functional Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-methyl, sulfanyl acetamido, ethyl ester ~445 (calculated) Sulfanyl, amide, ester
Compound 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one 3-(4-methylphenyl), sulfanyl acetamido, ethyl ester ~551 (calculated) Phenyl, partial saturation, ester
Compound Pyridylpyrimidine Sulfanylmethyl, carboxylic acid ~369 (calculated) Pyridyl, carboxylic acid, sulfanylmethyl
Compound Benzo[b][1,4]oxazin-3-one Pyrimidinyl, substituted phenyl ~400–450 (estimated) Oxadiazole, amino pyrimidine

*Molecular weights approximated based on structural formulas.

Table 2: Physicochemical Properties (Inferred)

Compound logP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 <0.1 (PBS) 2 (amide NH, ester O) 6 (ester, amide, S=O)
Compound ~4.2 <0.05 (PBS) 2 6
Compound ~1.8 >1 (aqueous) 3 (COOH, NH) 7

Research Findings and Implications

  • Biological Relevance: Thienopyrimidinones (target compound) are associated with kinase inhibition due to their planar structure and ability to mimic ATP’s purine ring. The 3-methyl group may reduce metabolic degradation compared to phenyl substituents .
  • Synthetic Feasibility : The target compound’s ethyl ester simplifies synthesis but may require prodrug strategies for in vivo activation. ’s methods suggest scalability for analogs .
  • SAR Insights: Electron-withdrawing groups on the pyrimidinone (e.g., oxo) enhance electrophilicity, aiding interactions with nucleophilic residues in enzymes. Sulfanyl groups improve binding via sulfur-mediated interactions (e.g., disulfide bridges or metal coordination) .

Biological Activity

Ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a fused heterocyclic system containing both sulfur and nitrogen atoms, suggests potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O4S2C_{24}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of approximately 479.6 g/mol. The compound features a thienopyrimidine core that is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC24H21N3O4S2C_{24}H_{21}N_{3}O_{4}S_{2}
Molecular Weight479.6 g/mol
StructureThienopyrimidine core

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Antimicrobial Activity : Initial tests suggest notable antimicrobial properties against certain bacterial strains.

Biological Activities

Research on the biological activities of this compound has revealed its potential in several therapeutic areas:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's ability to inhibit cell proliferation in cancer cell lines has been documented in vitro. Further investigation is needed to elucidate its specific mechanisms of action in cancer therapy.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • In Vitro Cancer Cell Line Testing : Research involving breast cancer cell lines demonstrated that the compound reduced cell viability significantly after 48 hours of treatment, suggesting its potential as an anticancer agent.

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